H1 Antagonist In Vivo Activity & 5-HT2 Selectivity
In a systematic SAR study of indolylpiperidinyl benzoic acid derivatives evaluated as histamine H1 antagonists, substitution of fluorine specifically at the 6-position of the indole ring led to higher in vivo activity in the histamine-induced cutaneous vascular permeability assay compared to unsubstituted analogs, but this enhancement came at the cost of lower selectivity toward the 5-HT2 receptor [1].
| Evidence Dimension | In vivo activity vs. receptor selectivity |
|---|---|
| Target Compound Data | Higher in vivo activity in histamine-induced cutaneous vascular permeability assay; lower selectivity toward 5-HT2 receptor |
| Comparator Or Baseline | Unsubstituted indolylpiperidinyl analogs (no fluorine at 6-position) |
| Quantified Difference | Qualitative improvement in in vivo activity; qualitative reduction in 5-HT2 selectivity (exact fold-change not provided in abstract) |
| Conditions | In vivo histamine-induced cutaneous vascular permeability assay in rats; 5-HT2 receptor binding assays |
Why This Matters
This demonstrates that the 6-fluoro substitution confers a distinct pharmacological profile (enhanced in vivo efficacy with defined off-target liability) that cannot be replicated by unsubstituted analogs, guiding medicinal chemists toward appropriate scaffold selection for antihistamine programs.
- [1] Fonquerna, S., et al. (2004). Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives. Journal of Medicinal Chemistry, 47(25), 6326-6337. DOI: 10.1021/jm0498203. View Source
